molecular formula C13H15N3O3S B13849980 3-amino-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide

3-amino-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B13849980
M. Wt: 293.34 g/mol
InChI Key: JYNWHQSZXLHWIC-UHFFFAOYSA-N
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Description

3-amino-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is an organic compound with a complex structure that includes an amino group, a methoxy group, a pyridinylmethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 4-methoxyacetanilide to produce 3-nitro-4-methoxyacetanilide. This intermediate is then reduced to 3-amino-4-methoxyacetanilide using a reducing agent such as hydrazine hydrate . The final step involves the sulfonation of the amino compound with pyridin-4-ylmethyl sulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrazine hydrate and sodium borohydride are frequently used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the methoxy group can produce a variety of substituted benzenesulfonamides.

Scientific Research Applications

3-amino-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. The pyridinylmethyl group may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-methoxy-N-(pyridin-3-yl)benzenesulfonamide: Similar structure but with the pyridinyl group in a different position.

    4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide: Lacks the amino group.

    3-nitro-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide: Contains a nitro group instead of an amino group.

Uniqueness

3-amino-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is unique due to the presence of both an amino group and a methoxy group on the benzene ring, along with the pyridinylmethyl sulfonamide moiety. This combination of functional groups provides distinct chemical properties and potential biological activities that are not found in similar compounds.

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

3-amino-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C13H15N3O3S/c1-19-13-3-2-11(8-12(13)14)20(17,18)16-9-10-4-6-15-7-5-10/h2-8,16H,9,14H2,1H3

InChI Key

JYNWHQSZXLHWIC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)N

Origin of Product

United States

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